5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole
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Overview
Description
5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by its unique structure, which includes a triazole ring fused with an oxadiazole ring, and substituted with a 3-chloro-4-fluorophenyl group and a phenyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The triazole ring can be introduced via a 1,3-dipolar cycloaddition reaction between azides and alkynes. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and continuous flow systems for efficient heat and mass transfer. Solvent selection, temperature control, and the use of catalysts are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazole or oxadiazole rings, potentially altering the compound’s properties.
Substitution: Halogen atoms in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator, impacting various biological pathways.
Medicine: Research explores its potential as an anticancer, antimicrobial, or anti-inflammatory agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites. These interactions can lead to changes in cellular processes, such as apoptosis, cell proliferation, or immune responses.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their wide-ranging biological activities.
Quinoline Derivatives: Like the target compound, quinoline derivatives exhibit significant medicinal properties, including antimicrobial and anticancer activities.
Triazole-Pyrimidine Derivatives: These compounds also feature a triazole ring and are studied for their neuroprotective and anti-inflammatory effects.
Uniqueness
What sets 5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both triazole and oxadiazole rings, along with the chloro-fluoro substitution, enhances its potential as a versatile compound in various research and industrial applications.
Biological Activity
The compound 5-[1-(3-chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole is a novel synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring and an oxadiazole moiety , which are known for their diverse biological activities. The presence of the 3-chloro-4-fluorophenyl group enhances its pharmacological properties. The molecular formula is C16H13ClFN4O.
Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties . Research indicates that compounds containing triazole rings exhibit significant activity against various bacterial and fungal strains. Specifically, studies have shown that similar triazole-containing compounds demonstrate potent antifungal effects against pathogens like Candida albicans and Aspergillus fumigatus .
Anticancer Activity
Recent investigations into the anticancer potential of triazole derivatives have highlighted their ability to inhibit cancer cell proliferation. For instance, derivatives similar to the compound have been tested against colon carcinoma cell lines (HCT-116), showing moderate to high cytotoxicity . The mechanism often involves the induction of apoptosis through modulation of signaling pathways related to cell survival.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity . Triazoles have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to reduced inflammation in various models . This property is particularly relevant in the context of chronic inflammatory diseases.
The biological activity of this compound is thought to stem from its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Modulation : It can interact with various receptors, altering their signaling pathways.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural modifications and their effects on activity:
Structural Modification | Biological Activity Impact |
---|---|
Addition of halogens | Increased antimicrobial potency |
Variation in substituents on the triazole ring | Altered anticancer efficacy |
Modifications on oxadiazole moiety | Enhanced anti-inflammatory effects |
Case Study 1: Antifungal Efficacy
A study by Maghraby et al. demonstrated that triazole derivatives exhibit significant antifungal activity against Candida species, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL . The study emphasized the importance of the triazole ring in enhancing antifungal potency.
Case Study 2: Anticancer Properties
In a recent screening of various triazole derivatives against HCT-116 colon cancer cells, several compounds showed IC50 values below 20 µM. The study concluded that modifications at the phenyl and triazole positions significantly influenced cytotoxicity .
Properties
IUPAC Name |
5-[1-(3-chloro-4-fluorophenyl)-5-methyltriazol-4-yl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5O/c1-10-15(17-20-16(22-25-17)11-5-3-2-4-6-11)21-23-24(10)12-7-8-14(19)13(18)9-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOIOIWMOMMJFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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